molecular formula C8H9N5O2S B010218 N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide CAS No. 104667-72-3

N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide

Cat. No. B010218
CAS RN: 104667-72-3
M. Wt: 239.26 g/mol
InChI Key: FNBSLOOXCPRTGY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide consists of a benzene ring attached to a sulfonamide group and a 1,2,4-triazole ring. The nitrogen atoms in the triazole ring play a crucial role in its biological activity . The compound’s 2D and 3D structures can be visualized using computational tools.

Scientific Research Applications

Antifungal Applications

This compound has shown potential in the treatment of fungal infections, particularly Candidiasis . It has been synthesized into derivatives that exhibit greater efficacy than fluconazole, especially against Candida albicans and Rhodotorula mucilaginosa , with MIC values ≤ 25 µg/mL . These derivatives target the lanosterol 14α-demethylase enzyme, crucial in fungal cell membrane synthesis .

Anticancer Activity

Derivatives of N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide have been evaluated for their cytotoxic activities against various cancer cell lines. Some compounds have shown promising activity with IC50 values lower than 12 μM against the Hela cell line . Molecular docking studies suggest these compounds could target the aromatase enzyme, which plays a role in steroid biosynthesis .

Antimalarial Potential

A set of derivatives has been synthesized aiming to develop new antimalarial lead compounds. Docking studies based on sulfonamides previously used against malaria identified trifluoromethyl-substituted derivatives as promising candidates for new antimalarial drug development .

Anti-inflammatory Properties

The triazole-benzenesulfonamide hybrids have been recognized for their anti-inflammatory properties. These compounds have been synthesized and evaluated for their potential as therapeutic agents with higher potency and fewer side effects .

Antimicrobial Efficacy

The hybridization of triazoles and benzenesulfonamides has led to the creation of compounds with significant antimicrobial activities. These hybrids have been tested against a variety of bacterial strains, showing a broad spectrum of antibacterial properties .

Anti-convulsant Effects

Compounds containing the N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide structure have been explored for their potential use as anti-convulsants. The ability to form hydrogen bonds with different targets may contribute to their effectiveness in this application .

Analgesic Applications

The analgesic properties of these compounds are another area of interest. Their structural ability to interact with various biological targets could make them suitable for pain management therapies .

Antitumor Properties

Further research into the antitumor capabilities of these compounds has been conducted, with some showing moderate inhibition potential against tumor-associated enzymes .

Safety and Hazards

  • Hazards : No specific hazards reported, but always consult safety data sheets (MSDS) for detailed safety information .

Future Directions

For more detailed information, refer to the Enamine product link and the MSDS.

: Enamine: N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide : Design and synthesis of new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives [^

properties

IUPAC Name

N-(5-amino-1H-1,2,4-triazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S/c9-7-10-8(12-11-7)13-16(14,15)6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBSLOOXCPRTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548989
Record name N-(5-Amino-1H-1,2,4-triazol-3-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104667-72-3
Record name N-(5-Amino-1H-1,2,4-triazol-3-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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